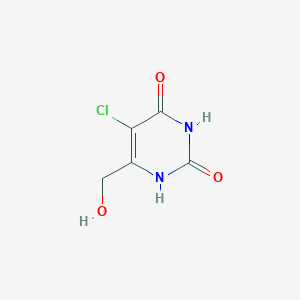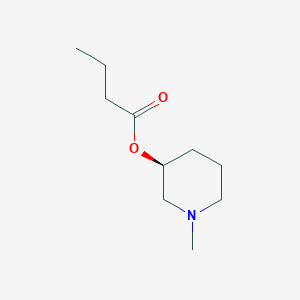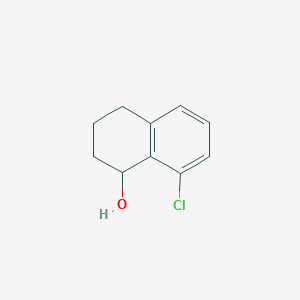
8-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol: is an organic compound with the molecular formula C10H11ClO It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a chlorine atom at the 8th position and a hydroxyl group at the 1st position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through several methods. One common approach involves the catalytic hydrogenation of 8-chloronaphthalene, followed by hydroxylation. The reaction typically employs a nickel catalyst under high pressure and temperature conditions to achieve the hydrogenation step. The hydroxylation can be carried out using various oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The hydroxylation step is similarly scaled up, with careful control of reaction conditions to ensure consistent product quality.
化学反应分析
Types of Reactions: 8-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: 8-Chloro-1,2,3,4-tetrahydronaphthalen-1-one or 8-chloro-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Reduction: 1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: 8-Amino-1,2,3,4-tetrahydronaphthalen-1-ol or 8-thio-1,2,3,4-tetrahydronaphthalen-1-ol.
科学研究应用
Chemistry: 8-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound can be used as a probe to study the effects of chlorine substitution on the biological activity of naphthalene derivatives. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s potential medicinal applications include its use as a starting material for the synthesis of pharmaceutical agents. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, fragrances, and polymers. Its chemical stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of 8-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The chlorine and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
相似化合物的比较
1,2,3,4-Tetrahydronaphthalen-1-ol: Lacks the chlorine substitution, resulting in different chemical and biological properties.
8-Chloro-1,2,3,4-tetrahydronaphthalen-1-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
8-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one:
Uniqueness: 8-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both chlorine and hydroxyl groups on the partially hydrogenated naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
分子式 |
C10H11ClO |
|---|---|
分子量 |
182.64 g/mol |
IUPAC 名称 |
8-chloro-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H11ClO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9,12H,2,4,6H2 |
InChI 键 |
ZUXRDOQDDJDRDD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2=C(C1)C=CC=C2Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


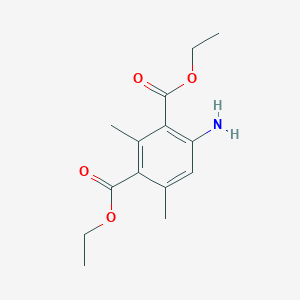
![N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B13974605.png)

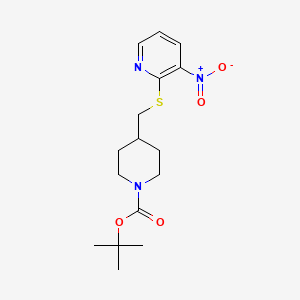
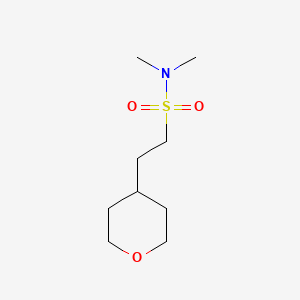
![3,5-Bis[(tert-butyl)dioxy]-3,5-dimethyl-1,2-dioxolane](/img/structure/B13974636.png)
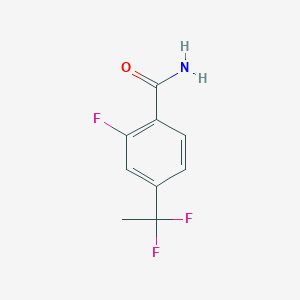
![[(Z)-2-ethylhex-2-enyl] acetate](/img/structure/B13974645.png)
![Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13974664.png)

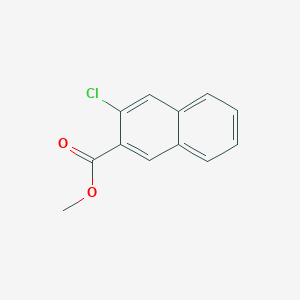
![(S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13974679.png)
